molecular formula C8H3F6NO2 B1339213 2,3-Bis(trifluoromethyl)nitrobenzene CAS No. 1978-06-9

2,3-Bis(trifluoromethyl)nitrobenzene

Cat. No. B1339213
CAS RN: 1978-06-9
M. Wt: 259.1 g/mol
InChI Key: KQLZVFGJPNEGOH-UHFFFAOYSA-N
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Description

2,3-Bis(trifluoromethyl)nitrobenzene is a chemical compound that is part of a broader class of nitrobenzene derivatives. These compounds are characterized by the presence of nitro groups (-NO2) and trifluoromethyl groups (-CF3) attached to a benzene ring. The specific arrangement of these substituents on the benzene ring can significantly influence the compound's physical, chemical, and electronic properties.

Synthesis Analysis

The synthesis of trifluoromethyl-substituted benzene derivatives can be achieved through various methods. For instance, the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene involves the aromatic nucleophilic substitution of lithium dimesitylphosphide with hexafluorobenzene . Similarly, trifluoromethyl-substituted bis-styrylbenzenes are synthesized and studied for their electronic properties, which are influenced by the position of the trifluoromethyl group . Although the exact synthesis of 2,3-bis(trifluoromethyl)nitrobenzene is not detailed in the provided papers, these methods indicate the general strategies that might be employed for its synthesis.

Molecular Structure Analysis

The molecular structure of trifluoromethyl-substituted benzene derivatives is often investigated using spectroscopic methods and X-ray crystallography. For example, the molecular structures of various phosphorus-containing fluorobenzene derivatives were confirmed by 19F NMR spectroscopy and X-ray crystallography, revealing large bond angles around phosphorus atoms . The crystal and molecular structures of other nitrobenzene derivatives, such as α,α,α-trifluoro-2,4,6-trinitrotoluene, have been determined, showing the influence of substituents on the benzene ring conformation .

Chemical Reactions Analysis

The reactivity of nitrobenzene derivatives can lead to various chemical transformations. For instance, 1,3-bis(ethylamino)-2-nitrobenzene and related compounds can cyclize to form substituted benzimidazoles upon heating with anhydrous potassium carbonate . The presence of trifluoromethyl and nitro groups in a compound like 2,3-bis(trifluoromethyl)nitrobenzene would likely affect its reactivity in similar chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of trifluoromethyl-substituted benzene derivatives are closely related to their molecular structure. The introduction of trifluoromethyl groups can affect the compound's fluorescence properties, ionization potentials, and aggregation-induced emission characteristics . The presence of nitro groups contributes to the energetic nature of these compounds, as seen in the study of 1,3-bis(nitroimido)-1,2,3-triazolate anion, which exhibits high thermal stability and sensitivity to mechanical stimuli .

Scientific Research Applications

  • Catalytic Applications

    • Research has highlighted the use of complexes involving nitrobenzene derivatives in catalytic transfer hydrogenation. For example, certain ruthenium and iridium complexes with nitrobenzene-related ligands have been found effective for transfer hydrogenation of nitrobenzenes, showing potential in catalytic processes (Hohloch, Suntrup, & Sarkar, 2013).
  • Synthesis and Antibacterial Studies

    • Studies involving nitrobenzene derivatives have also focused on the synthesis of bisthiourea ligands, which have been tested for their antibacterial activity against various bacterial strains. This indicates potential applications in the development of new antibacterial agents (Halim, Kassim, Fadzil, & Yamin, 2012).
  • Electrochemical Applications

    • In electrochemistry, nitrobenzene derivatives have been used in the study of electrochemical reduction processes. Such studies contribute to a deeper understanding of electrochemical reactions and their applications in various fields (Silvester, Wain, Aldous, Hardacre, & Compton, 2006).
  • Material Science

    • Nitrobenzene derivatives have been used in the synthesis of new materials, such as fluorinated polyimides. These materials, derived from nitrobenzene, exhibit properties like low dielectric constant and high thermal stability, making them promising for electronics applications (Feiring, Auman, & Wonchoba, 1993).
  • Analytical Chemistry

    • In analytical chemistry, hydrogen bond-forming bis-thiourea compounds, related to nitrobenzene, have been studied for facilitating the transfer of hydrophilic anions across interfaces. This suggests potential uses in multianalyte detection with an amperometric sensing mode (Nishizawa, Yokobori, Shioya, & Teramae, 2001).
  • Chemical Synthesis

Safety And Hazards

This compound is associated with several hazards. It can cause skin burns and eye damage, and may cause respiratory irritation . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-nitro-2,3-bis(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F6NO2/c9-7(10,11)4-2-1-3-5(15(16)17)6(4)8(12,13)14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQLZVFGJPNEGOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F6NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30568224
Record name 1-Nitro-2,3-bis(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30568224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Bis(trifluoromethyl)nitrobenzene

CAS RN

1978-06-9
Record name 1-Nitro-2,3-bis(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30568224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A process for the synthesis of the compound of the formula ##STR18## which comprises the steps of a) nitration of compound 2 of the formula ##STR19## to afford compound 3 of the formula ##STR20## b) reaction of compound 3 with trifluoromethyl copper to afford compound 4 of the formula ##STR21## c) displacement of the nitro of compound 4 to afford compound 5 of the formula ##STR22## d) which is subsequently hydrolyzed and decarboxylated to afford compound 6.
Quantity
0 (± 1) mol
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AF Gontar - Fluorine notes, 2009 - en.notes.fluorine1.ru
It turned out that the use of SF4 with addition of hydrofluoric acid could be successfully used for substitution of carboxyl group in pyrazoles. Thus, by treatment of 3-carboxy-5-…
Number of citations: 4 en.notes.fluorine1.ru
IY Lee, TD Gruber, A Samuels, M Yun, B Nam… - Bioorganic & medicinal …, 2013 - Elsevier
A series of salicylanilides was synthesized based on a high-throughput screening hit against Mycobacterium tuberculosis. A free phenolic hydroxyl on the salicylic acid moeity is …

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